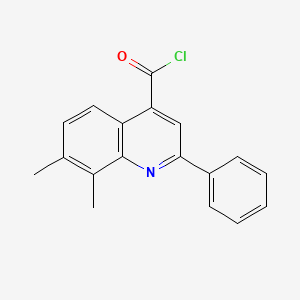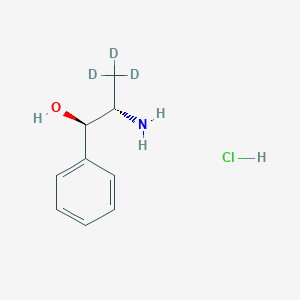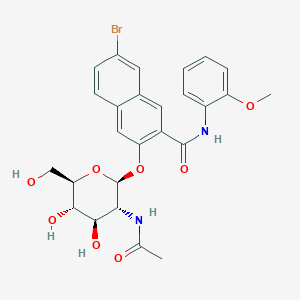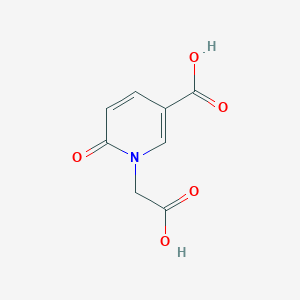
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Vue d'ensemble
Description
Carboxymethyl compounds are generally derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). They are often used in the production of cellulose derivatives .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carboxymethyl derivatives are typically synthesized through carboxymethylation, a process involving the reaction of a compound with monochloroacetic acid .Molecular Structure Analysis
The molecular structure of carboxymethyl compounds typically involves a carboxylic acid group attached to a hydrocarbon chain. The presence of these functional groups can be confirmed through techniques such as Fourier Transform Infrared (FTIR) spectroscopy .Chemical Reactions Analysis
Carboxymethyl compounds can undergo a variety of chemical reactions, including esterification and crosslinking . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
Carboxymethyl compounds generally exhibit good water solubility, biocompatibility, and biodegradability . Their specific physical and chemical properties can vary depending on the structure of the compound.Applications De Recherche Scientifique
Synthesis and Diversity-Oriented Applications
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been widely explored in the field of synthetic chemistry. For instance, Baškovč et al. (2012) developed a diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, highlighting the chemical versatility of these compounds. This process involved the transformation of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines, leading to a library of seventeen final products (Baškovč et al., 2012).
Antibacterial Activity
The derivatives of 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied for their potential antibacterial properties. Kumar et al. (2014) synthesized novel 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids and evaluated their efficacy against various bacterial strains. These compounds demonstrated significant antibacterial activity, validated through molecular docking studies (Kumar et al., 2014).
Catalytic Applications
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have also been explored in catalysis. Paul et al. (2021) investigated the use of 1D coordination polymers, which incorporated 1,1′-(ethane-1,2-diyl)bis(6-oxo-1,6-dihydropyridine-3-carboxylic acid) as ligands, as effective heterogeneous catalysts in microwave-assisted tandem reactions. These polymers showed significant catalytic activity in solvent-free conditions (Paul et al., 2021).
Orientations Futures
Research into carboxymethyl compounds is ongoing, with potential applications in areas such as drug delivery, tissue engineering, and environmental science . Further studies could focus on exploring new synthesis methods, improving the properties of these compounds, and expanding their range of applications.
Propriétés
IUPAC Name |
1-(carboxymethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-6-2-1-5(8(13)14)3-9(6)4-7(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZTVORBQCDSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxymethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



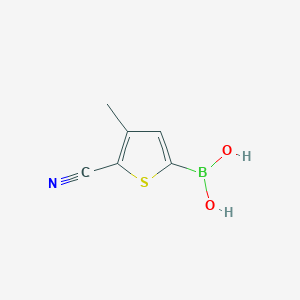
![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)
![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)


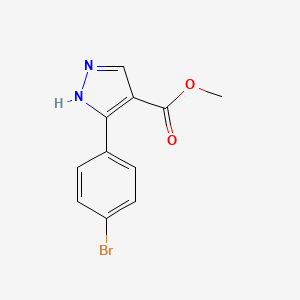
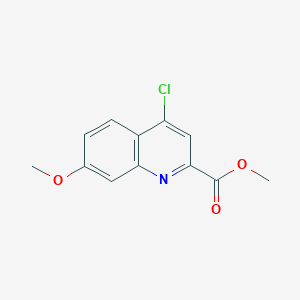
![2-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1421310.png)
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1421312.png)
